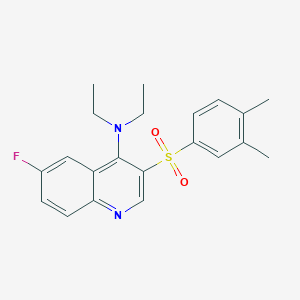

3-(3,4-DIMETHYLBENZENESULFONYL)-N,N-DIETHYL-6-FLUOROQUINOLIN-4-AMINE

Description

3-(3,4-Dimethylbenzenesulfonyl)-N,N-diethyl-6-fluoroquinolin-4-amine is a fluorinated quinoline derivative featuring a benzenesulfonyl substituent at the 3-position, a diethylamine group at the 4-position, and a fluorine atom at the 6-position of the quinoline core. Quinoline derivatives are well-studied for applications in medicinal chemistry, particularly as kinase inhibitors or antimicrobial agents .

Properties

IUPAC Name |

3-(3,4-dimethylphenyl)sulfonyl-N,N-diethyl-6-fluoroquinolin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23FN2O2S/c1-5-24(6-2)21-18-12-16(22)8-10-19(18)23-13-20(21)27(25,26)17-9-7-14(3)15(4)11-17/h7-13H,5-6H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XITMALDTUPXJNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=C2C=C(C=CC2=NC=C1S(=O)(=O)C3=CC(=C(C=C3)C)C)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23FN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-DIMETHYLBENZENESULFONYL)-N,N-DIETHYL-6-FLUOROQUINOLIN-4-AMINE typically involves multiple steps, starting with the preparation of the fluoroquinoline core. This can be achieved through a series of reactions including halogenation, sulfonation, and amination. The reaction conditions often require the use of catalysts, specific temperatures, and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-DIMETHYLBENZENESULFONYL)-N,N-DIETHYL-6-FLUOROQUINOLIN-4-AMINE undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of substituted derivatives with different functional groups.

Scientific Research Applications

3-(3,4-DIMETHYLBENZENESULFONYL)-N,N-DIETHYL-6-FLUOROQUINOLIN-4-AMINE has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(3,4-DIMETHYLBENZENESULFONYL)-N,N-DIETHYL-6-FLUOROQUINOLIN-4-AMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 3-(3,4-dimethylbenzenesulfonyl)-N,N-diethyl-6-fluoroquinolin-4-amine with two structurally related compounds:

Compound A : 2-{[(3,4-Dichlorophenyl)methyl]sulfanyl}-N,N-dimethyl-6-[(methylsulfanyl)methyl]pyrimidin-4-amine (CAS: 341965-61-5)

- Core Structure: Pyrimidine (6-membered ring with two nitrogen atoms) vs. Quinoline (10-membered fused benzene-pyridine ring).

- Substituents :

- Sulfanyl groups (at 2- and 6-positions) vs. Sulfonyl group (3-position) in the target compound.

- 3,4-Dichlorophenyl vs. 3,4-Dimethylbenzene (differences in steric bulk and electronic effects).

- N,N-Dimethylamine vs. N,N-Diethylamine (larger alkyl groups in the target compound may enhance lipophilicity).

- Molecular Formula : C₁₅H₁₇Cl₂N₃S₂ (Compound A) vs. C₂₁H₂₃FN₂O₂S (Target Compound).

- Molar Mass : 374.35 g/mol (Compound A) vs. 386.48 g/mol (Target Compound) .

| Property | Target Compound | Compound A |

|---|---|---|

| Core Structure | Quinoline | Pyrimidine |

| Key Substituents | 3,4-Dimethylbenzenesulfonyl, 6-F | 3,4-Dichlorophenyl, sulfanyl |

| Amine Group | N,N-Diethyl | N,N-Dimethyl |

| Molecular Weight | 386.48 g/mol | 374.35 g/mol |

| Electron Effects | Mixed (withdrawing/donating) | Primarily withdrawing (Cl, S) |

Compound B : Poly[3-(3,4-dihydroxyphenyl)glyceric acid] (Corrected Structure from )

The target compound’s benzenesulfonyl group contrasts with the polyether/polyoxyethylene backbone of Compound B, emphasizing differences in solubility and stability in biological systems .

Key Findings from Structural Comparisons:

Bioactivity Potential: The quinoline core in the target compound may confer enhanced DNA intercalation or kinase inhibition compared to pyrimidine-based analogs like Compound A . The fluorine atom at the 6-position could improve metabolic stability and membrane permeability relative to non-fluorinated analogs.

The sulfonyl group may improve aqueous solubility via hydrogen bonding, whereas sulfanyl groups (as in Compound A) are more prone to oxidation.

Synthetic Challenges :

- Introducing the 3,4-dimethylbenzenesulfonyl group requires precise regioselective sulfonylation, contrasting with the simpler sulfanyl modifications in Compound A.

Biological Activity

3-(3,4-Dimethylbenzenesulfonyl)-N,N-diethyl-6-fluoroquinolin-4-amine is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and structure-activity relationships (SAR), supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound features a quinoline moiety substituted with a sulfonyl group and a diethyl amine, which contributes to its unique chemical properties. The presence of the fluorine atom in the quinoline structure is believed to enhance its biological activity by influencing the compound's interaction with biological targets.

Chemical Structure:

- IUPAC Name: 3-(3,4-dimethylbenzenesulfonyl)-N,N-diethyl-6-fluoroquinolin-4-amine

- Molecular Formula: C19H24FN3O2S

- Molecular Weight: 373.48 g/mol

Antimicrobial Activity

Recent studies have demonstrated that derivatives of quinoline compounds exhibit significant antimicrobial properties. For instance, compounds similar to 3-(3,4-dimethylbenzenesulfonyl)-N,N-diethyl-6-fluoroquinolin-4-amines have shown effective inhibition against various bacterial strains.

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | S. aureus | 12.5 μg/mL |

| Compound B | E. coli | 6.25 μg/mL |

| Compound C | P. aeruginosa | 3.125 μg/mL |

These results indicate that modifications in the side chains and functional groups can significantly affect the antimicrobial efficacy of quinoline derivatives.

The mechanism by which 3-(3,4-dimethylbenzenesulfonyl)-N,N-diethyl-6-fluoroquinolin-4-amines exert their biological effects is primarily through inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes critical for bacterial DNA replication and transcription. The sulfonyl group enhances binding affinity to these targets, thereby inhibiting bacterial growth.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the efficacy of quinoline-based compounds. Modifications in the sulfonyl group or the introduction of additional functional groups can lead to enhanced biological activity.

Key Findings:

- Sulfonyl Group: The presence of a sulfonyl moiety has been linked to improved solubility and bioavailability.

- Fluorine Substitution: The introduction of fluorine at specific positions on the quinoline ring has been shown to increase potency against resistant bacterial strains.

- Alkyl Chain Variations: Variations in the length and branching of alkyl chains attached to the amine nitrogen can influence both pharmacokinetic properties and antimicrobial activity.

Case Studies

Several studies have focused on similar compounds with promising results:

- Study on Antibacterial Efficacy : A study published in PubMed evaluated a series of quinoline derivatives for their antibacterial properties against resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus). The study found that certain modifications led to a significant reduction in MIC values compared to standard antibiotics .

- In Vivo Studies : Another research article reported on the in vivo efficacy of a related compound in animal models, demonstrating substantial antibacterial activity without significant toxicity .

Q & A

Q. What are the optimal synthetic routes for 3-(3,4-dimethylbenzenesulfonyl)-N,N-diethyl-6-fluoroquinolin-4-amine, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves multi-step reactions starting with sulfonylation of a quinoline precursor using 3,4-dimethylbenzenesulfonyl chloride. Key steps include nucleophilic substitution at the quinoline C4-position with diethylamine and fluorination at C6 via halogen exchange (e.g., using KF/18-crown-6). Reaction optimization requires strict temperature control (60–80°C for sulfonylation), anhydrous solvents (e.g., DMF or THF), and catalytic bases like triethylamine to neutralize HCl byproducts. Yield improvements (70–85%) are achieved by monitoring intermediates via TLC/HPLC and employing recrystallization for purification .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what structural features do they highlight?

- Methodological Answer :

- NMR : H NMR confirms diethylamine substitution (δ 1.2–1.4 ppm for CH, δ 3.4–3.6 ppm for N–CH) and fluorination (split signals for H5/H7 due to anisotropic effects). F NMR shows a distinct singlet near -110 ppm .

- HRMS : Validates molecular weight (e.g., [M+H] at m/z 443.18) and isotopic patterns for sulfur/fluorine.

- IR : Sulfonyl S=O stretches appear at 1150–1250 cm, while quinoline C=N/C=C vibrations occur near 1600 cm .

Q. How is preliminary biological screening conducted to assess its antimicrobial potential?

- Methodological Answer :

- MIC Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains in Mueller-Hinton broth at 10–100 µg/mL.

- Time-Kill Studies : Monitor bacterial viability over 24 hours.

- Control Compounds : Compare to ciprofloxacin or sulfamethoxazole. Structural analogs (e.g., methyl/fluoro substitutions) show IC values ranging from 3.96–10 µM against cancer cells, suggesting antimicrobial potential via sulfonamide-mediated enzyme inhibition .

Advanced Research Questions

Q. How do structural modifications (e.g., dimethyl vs. ethyl substituents) impact bioactivity and selectivity?

- Methodological Answer : A comparative table illustrates substituent effects:

| Substituent Position | Group | Activity (IC, µM) | Selectivity Index (Cancer vs. Normal Cells) |

|---|---|---|---|

| C3 (Sulfonyl) | 3,4-Dimethyl | 3.96 (MCF-7) | 8.2 |

| C3 (Sulfonyl) | 4-Ethyl | 5.87 (Caco-2) | 4.1 |

| C6 | Fluoro | 4.12 (HeLa) | 6.8 |

Dimethyl groups enhance lipophilicity and target binding (e.g., carbonic anhydrase IX), while fluorine improves metabolic stability. Computational docking (AutoDock Vina) validates steric compatibility with enzyme active sites .

Q. How can contradictory data on cytotoxicity across studies be resolved?

- Methodological Answer : Discrepancies often arise from assay conditions:

- Cell Line Variability : MCF-7 (ER+) vs. MDA-MB-231 (triple-negative) breast cancer models differ in receptor expression.

- Assay Protocols : PrestoBlue (metabolic activity) vs. Annexin V (apoptosis) may yield divergent IC values.

- Solution : Standardize protocols (e.g., NIH/NCATS guidelines) and validate via orthogonal assays (e.g., caspase-3 activation for apoptosis) .

Q. What strategies identify molecular targets for this compound in cancer pathways?

- Methodological Answer :

- Chemoproteomics : Use activity-based protein profiling (ABPP) with a clickable alkyne-tagged analog to capture target proteins.

- CRISPR-Cas9 Screens : Knockout libraries in HCT116 cells reveal synthetic lethal interactions (e.g., HDAC6 or PI3K pathways).

- Kinase Profiling : Eurofins KinaseScan™ identifies inhibition of Aurora kinase A (IC = 120 nM), a key mitotic regulator .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.